molecular formula C10H11N3O2 B3169716 [3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methanamine CAS No. 937665-68-4

[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methanamine

Cat. No.: B3169716
CAS No.: 937665-68-4
M. Wt: 205.21 g/mol
InChI Key: OGFVWFUXCAARRI-UHFFFAOYSA-N
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Description

[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine is a high-purity chemical building block supplied for research and development purposes. This compound, with the CAS number 937665-68-4, has a molecular formula of C10H11N3O2 and a molecular weight of 205.21 g/mol . It features a 1,2,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery. The structure, which includes a methanamine functional group attached to the oxadiazole core, makes it a valuable intermediate for constructing more complex molecules. Researchers utilize this compound in the design and synthesis of novel bioactive agents, particularly as a building block in developing potential pharmacologically active molecules. The methoxyphenyl substitution pattern is similar to that seen in other compounds of research interest . This product is listed with a purity of 97% and is typically kept in stock for rapid delivery to support ongoing research projects . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-14-8-4-2-3-7(5-8)10-12-9(6-11)15-13-10/h2-5H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFVWFUXCAARRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methanamine typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the methanamine and methoxyphenyl groups. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product might involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the oxadiazole ring can produce various amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, [3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methanamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been investigated for its potential as a bioactive molecule. Studies have shown that derivatives of 1,2,4-oxadiazole exhibit antimicrobial, antifungal, and anticancer activities, making them promising candidates for drug development .

Medicine

In medicine, this compound and its derivatives are being explored for their therapeutic potential. They have shown promise in the treatment of various diseases, including bacterial infections and cancer .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. For example, it can be incorporated into polymers to enhance their mechanical strength and thermal stability .

Mechanism of Action

The mechanism of action of [3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methanamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or interfering with cellular processes. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The 1,2,4-oxadiazole-methanamine scaffold is versatile, with modifications at the phenyl ring or oxadiazole core significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name (Substituent) Molecular Formula Molecular Weight Key Properties/Activities Reference
[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine C₁₀H₁₁N₃O₂ 205.21 g/mol High solubility; CNS-targeting potential
(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride C₉H₉ClN₃O·HCl 246.10 g/mol Enhanced crystallinity; antimicrobial leads
(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride C₉H₉FN₃O·HCl 229.65 g/mol Antituberculosis activity (binding affinity)
(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride C₁₀H₁₁N₃O·HCl 225.68 g/mol Improved lipophilicity
[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine C₁₁H₁₃N₃O₃ 235.24 g/mol Electron-rich; potential kinase inhibition
(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methanamine C₇H₇N₃OS 181.21 g/mol Heteroaromatic substitution; redox activity
Key Observations:
  • Lipophilicity : Hydrophobic substituents (e.g., p-tolyl) improve membrane permeability, while hydrochlorides (e.g., 4-chlorophenyl analog) enhance aqueous solubility .
  • Bioactivity : The 4-fluorophenyl analog demonstrates antituberculosis activity, suggesting halogenated derivatives may target bacterial enzymes .

Biological Activity

The compound [3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS No. 937665-68-4) is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including its potential as an anticancer agent, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC10H11N3O2
Molecular Weight205.22 g/mol
CAS Number937665-68-4

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : In vitro studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through mechanisms such as caspase activation and p53 pathway modulation. Specifically, compounds similar to this compound have demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

The mechanisms by which this compound exerts its biological effects may include:

  • Apoptosis Induction : Flow cytometry assays have revealed that this compound can trigger apoptosis in cancer cells in a dose-dependent manner.
  • Inhibition of Key Enzymes : Some oxadiazole derivatives act as inhibitors of histone deacetylases (HDACs), leading to altered gene expression associated with cancer progression .

Case Studies

A notable study published in MDPI explored the biological activity of various oxadiazole derivatives, revealing that certain compounds exhibited higher cytotoxicity than established chemotherapeutics like doxorubicin. The study emphasized the need for further modifications to enhance the pharmacological profiles of these compounds .

In another research effort, derivatives were tested against multiple cancer cell lines, demonstrating significant activity with IC50 values ranging from 0.12 to 15.63 µM. These findings suggest that this compound could be a promising candidate for further development in cancer therapy .

Summary of Findings

The current understanding of this compound's biological activity underscores its potential as an anticancer agent. Key findings include:

  • Cytotoxic Activity : Effective against various cancer cell lines with promising IC50 values.
  • Mechanistic Insights : Induces apoptosis and inhibits HDACs.

Further research is necessary to optimize its structure for enhanced efficacy and safety profiles.

Q & A

Basic Questions

Q. What are the common synthetic routes for [3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methanamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using precursors like amidoximes and carboxylic acids. Key steps include:

  • Precursor Activation : Reacting 3-methoxybenzamide derivatives with hydroxylamine to form amidoximes.
  • Cyclization : Using polyphosphoric acid (PPA) or other cyclodehydrating agents to form the 1,2,4-oxadiazole ring under controlled temperatures (80–120°C) .
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Critical Parameters : Temperature control during cyclization minimizes side reactions, while solvent polarity (e.g., ethanol vs. DMF) affects crystallization efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :

  • FT-IR : Look for absorption bands at ~1650 cm⁻¹ (C=N stretch in oxadiazole) and ~3350 cm⁻¹ (N-H stretch from the methanamine group) .
  • NMR :
  • ¹H NMR : A singlet at δ 4.1–4.3 ppm (CH₂NH₂), aromatic protons at δ 6.8–7.5 ppm (3-methoxyphenyl), and a methoxy singlet at δ 3.8 ppm .
  • ¹³C NMR : Peaks at ~167 ppm (oxadiazole C=N), ~55 ppm (OCH₃), and ~160 ppm (aromatic carbons adjacent to methoxy) .
  • Mass Spectrometry : Molecular ion peak at m/z 217 (C₁₀H₁₁N₃O₂) with fragmentation patterns confirming the oxadiazole ring .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-products, considering variables like solvent choice and catalyst systems?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency, but switch to ethanol for greener post-reaction crystallization .
  • Catalyst Screening : Test PPA vs. POCl₃ for cyclization; PPA reduces HCl by-product formation but requires precise temperature control .
  • By-Product Analysis : Monitor reaction progress via TLC or HPLC to identify intermediates (e.g., uncyclized amidoximes) and adjust reaction time accordingly.
  • Example Data :
CatalystTemperature (°C)Yield (%)Purity (%)
PPA1007895
POCl₃806588

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Metabolic Stability Assays : Use liver microsome models to assess if rapid metabolism in vivo reduces efficacy compared to in vitro .
  • Solubility Profiling : Measure logP values; high lipophilicity (logP >2) may limit bioavailability despite strong in vitro receptor binding .
  • Dose-Response Calibration : Conduct pharmacokinetic studies to align in vitro IC₅₀ values with achievable plasma concentrations in vivo .

Q. How does the position of the methoxy group on the phenyl ring affect the compound’s electronic properties and binding affinity compared to other substituents?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations to compare electron-donating effects of 3-methoxy vs. 4-methoxy or halogen substituents. The 3-methoxy group creates a meta-directing electronic effect, altering charge distribution on the oxadiazole ring .
  • Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for targets (e.g., kinase enzymes). Data example:
SubstituentKd (nM)
3-OCH₃12.4
4-F8.7
3-Cl15.9
  • SAR Analysis : The 3-methoxy group enhances solubility but may reduce steric complementarity compared to smaller substituents like fluorine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methanamine
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[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methanamine

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